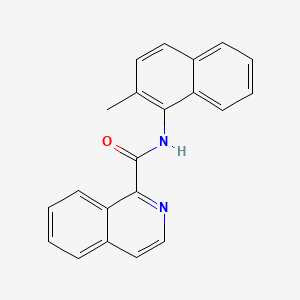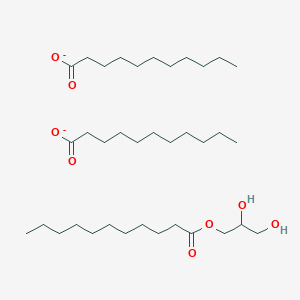
2,3-Dihydroxypropyl undecanoate;undecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is an ester formed from undecanoic acid and glycerol, and it is commonly used in various research and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dihydroxypropyl undecanoate can be synthesized through the esterification of undecanoic acid with glycerol. The reaction typically involves heating undecanoic acid with glycerol in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of 2,3-Dihydroxypropyl undecanoate may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxypropyl undecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
2,3-Dihydroxypropyl undecanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dihydroxypropyl undecanoate involves its interaction with various molecular targets and pathways. The hydroxyl groups and ester linkage allow it to participate in hydrogen bonding and other interactions with biological molecules, potentially affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-Oleoyl-rac-glycerol: Similar in structure but contains an oleic acid moiety instead of undecanoic acid.
1-Heptadecanoyl-rac-glycerol: Contains a heptadecanoic acid moiety.
1-Decanoyl-rac-glycerol: Contains a decanoic acid moiety.
Uniqueness
2,3-Dihydroxypropyl undecanoate is unique due to its specific chain length and the presence of two hydroxyl groups, which confer distinct chemical and physical properties compared to other monoacylglycerols .
Properties
Molecular Formula |
C36H70O8-2 |
|---|---|
Molecular Weight |
630.9 g/mol |
IUPAC Name |
2,3-dihydroxypropyl undecanoate;undecanoate |
InChI |
InChI=1S/C14H28O4.2C11H22O2/c1-2-3-4-5-6-7-8-9-10-14(17)18-12-13(16)11-15;2*1-2-3-4-5-6-7-8-9-10-11(12)13/h13,15-16H,2-12H2,1H3;2*2-10H2,1H3,(H,12,13)/p-2 |
InChI Key |
HLKPLPOHJAXMAX-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCC(=O)[O-].CCCCCCCCCCC(=O)[O-].CCCCCCCCCCC(=O)OCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


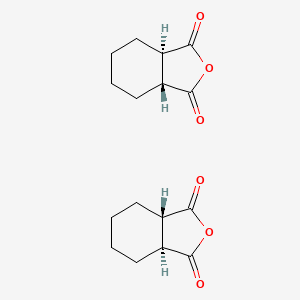

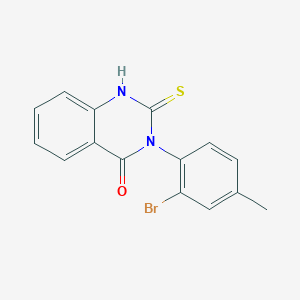
![6-[3-(Dimethylamino)prop-2-enoyl]-4-ethyl-7-hydroxy-8-methylchromen-2-one](/img/structure/B14112386.png)
![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B14112391.png)
![1-[2-(3-Fluorophenyl)pyrimidin-5-YL]methanamine](/img/structure/B14112393.png)
![benzyl 2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate](/img/structure/B14112395.png)
![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide](/img/structure/B14112401.png)
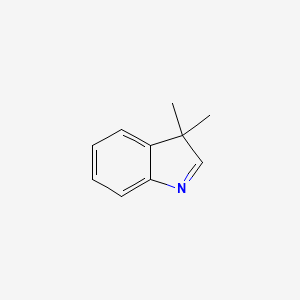
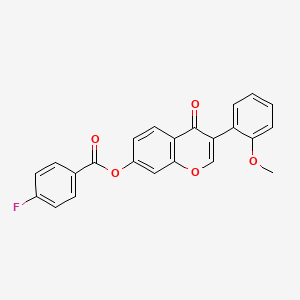
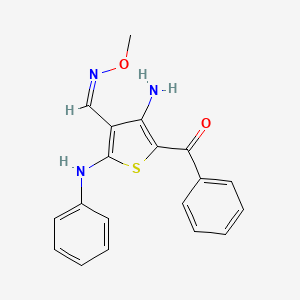
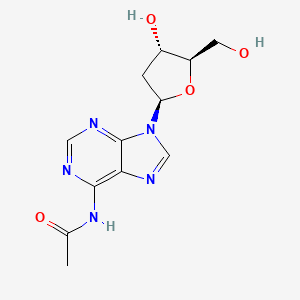
![6-[5-(1-Acetyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B14112430.png)
